molecular formula C12H13Br2N3O2 B7960128 N-(2-Amino-5,7-dibromo-1,3-benzoxazol-4-YL)-2,2-dimethylpropanamide

N-(2-Amino-5,7-dibromo-1,3-benzoxazol-4-YL)-2,2-dimethylpropanamide

Cat. No.: B7960128
M. Wt: 391.06 g/mol
InChI Key: UFPHQQJLMMJEHK-UHFFFAOYSA-N
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Description

N-(2-Amino-5,7-dibromo-1,3-benzoxazol-4-YL)-2,2-dimethylpropanamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring system substituted with bromine atoms and an amino group, as well as a 2,2-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-5,7-dibromo-1,3-benzoxazol-4-YL)-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common approach is the cyclization of 2-amino-5,7-dibromobenzoxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2,2-dimethylpropanoic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-Amino-5,7-dibromo-1,3-benzoxazol-4-YL)-2,2-dimethylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzoxazoles or amides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2-Amino-5,7-dibromo-1,3-benzoxazol-4-YL)-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine atoms and amino group enhance its reactivity, allowing it to bind to enzymes or receptors, thereby modulating biological processes.

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine: Used in the synthesis of polycyclic azaarenes.

  • 2-Amino-5,7-dibromobenzoxazole: A related compound with similar applications in organic synthesis.

Uniqueness: N-(2-Amino-5,7-dibromo-1,3-benzoxazol-4-YL)-2,2-dimethylpropanamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-amino-5,7-dibromo-1,3-benzoxazol-4-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2N3O2/c1-12(2,3)10(18)16-7-5(13)4-6(14)9-8(7)17-11(15)19-9/h4H,1-3H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPHQQJLMMJEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=C(C=C1Br)Br)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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